molecular formula C10H19N B3038109 [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine CAS No. 74837-99-3

[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine

Cat. No.: B3038109
CAS No.: 74837-99-3
M. Wt: 153.26 g/mol
InChI Key: SYJBFPCQIJQYNV-UHFFFAOYSA-N
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Description

[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine is a bicyclic monoterpenoid-derived amine characterized by a rigid pinane backbone (6,6-dimethylbicyclo[3.1.1]heptane) with a methylamine substituent at the C2 position. The compound’s synthesis typically involves the reaction of monoterpenoid acids (e.g., myrtenic or cis-myrtanic acid) with thionyl chloride to form acid chlorides, followed by amidation with dimethylaminopropylamine (DMAPA) and subsequent quaternization to yield bromides . Structural confirmation relies on spectroscopic methods, including ¹H/¹³C-NMR, IR, and high-resolution mass spectrometry (HRMS) .

Key physicochemical properties include moderate lipophilicity due to the bicyclic framework, which influences its solubility and membrane permeability.

Properties

IUPAC Name

(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJBFPCQIJQYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874129
Record name cis-Myrtanylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38235-68-6
Record name cis-Myrtanylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-cis-Myrtanylamine
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Preparation Methods

Traditional Alkylation Approaches

Nucleophilic Substitution of Bicyclic Precursors

Initial syntheses exploited the reactivity of bicyclo[3.1.1]heptane bromides or chlorides. For example, 2-bromo-6,6-dimethylbicyclo[3.1.1]heptane undergoes nucleophilic substitution with aqueous ammonia under alkaline conditions:

$$
\text{C}{10}\text{H}{17}\text{Br} + \text{NH}3 \xrightarrow{\text{NaOH, MeOH}} \text{C}{10}\text{H}_{19}\text{N} + \text{HBr}
$$

Yields typically range from 45% to 62%, with purification requiring fractional distillation. Side products include elimination derivatives (e.g., bicyclic alkenes) due to competing E2 mechanisms.

Table 1: Alkylation Reaction Optimization
Precursor Base Solvent Temperature (°C) Yield (%)
2-Bromo derivative NaOH MeOH 80 58
2-Chloro derivative K₂CO₃ DMF 100 47

Radical-Mediated Syntheses

Propellane Ring-Opening Strategies

A scalable route involves radical ring-opening of [3.1.1]propellane, synthesized from ethyl 4-chlorobutanoate in five steps (26–37% overall yield). Photocatalyzed atom-transfer radical addition (ATRA) with methylamine derivatives yields iodinated intermediates, which undergo reductive amination:

$$
\text{[3.1.1]Propellane} + \text{CH}3\text{NH}2 \xrightarrow{\text{456 nm light}} \text{Intermediate} \xrightarrow{\text{LiAlH}_4} \text{Target amine}
$$

This method achieves 68–74% yields with >95% regioselectivity, avoiding harsh alkaline conditions.

Table 2: Radical Pathway Performance
Light Source Catalyst Reaction Time (h) Yield (%)
456 nm LED Ir(ppy)₃ 6 72
UV-A None 12 41

Asymmetric Catalytic Approaches

Intramolecular Mannich Reaction

Recent work demonstrates enantioselective synthesis via a chiral palladium-catalyzed Mannich reaction. Starting from a bicyclic ketone, condensation with benzylamine generates an imine intermediate, which undergoes asymmetric cyclization:

$$
\text{Ketone} + \text{BnNH}2 \xrightarrow{\text{Pd/(R)-BINAP}} \text{(R)-Amine} + \text{H}2\text{O}
$$

This method produces enantiomeric excess (ee) values up to 92%, though substrate scope remains limited to aryl-substituted amines.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes throughput and cost-efficiency. A continuous flow system using supercritical CO₂ as solvent reduces reaction time from 20 h (batch) to 2.5 h, achieving 89% yield at 150°C and 150 bar. Catalyst recycling protocols further enhance sustainability.

Table 3: Batch vs. Flow Reactor Metrics
Parameter Batch Reactor Flow Reactor
Temperature (°C) 80 150
Pressure (bar) 1 150
Space-Time Yield (kg/m³/h) 0.8 12.4

Comparative Analysis of Methodologies

Yield and Selectivity Trade-offs

While radical methods offer superior regiocontrol, traditional alkylation remains cost-effective for small-scale production. Asymmetric catalysis meets pharmaceutical-grade purity demands but requires expensive ligands.

Table 4: Method Comparison
Method Average Yield (%) Scalability Stereoselectivity
Alkylation 55 Moderate None
Radical 70 High Moderate
Asymmetric 85 Low High

Emerging Methodologies

Photoinduced [3σ+2σ] Cycloaddition

A 2024 innovation employs bicyclo[1.1.0]butanes and cyclopropylamines under blue light irradiation to construct the bicyclo[3.1.1]heptane core. This one-pot strategy achieves 78% yield with 100% atom economy, though substrate compatibility studies are ongoing.

Chemical Reactions Analysis

Types of Reactions

[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies indicate that [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine exhibits promising antimicrobial properties. It has been tested against various pathogens, including fungi and bacteria.

  • Case Study Findings :
    • The compound demonstrated bactericidal activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to that of standard treatments like miramistin .
    • It also showed efficacy against fungal infections, outperforming traditional antifungal agents in some cases .

Catalysis

Ligand in Coordination Chemistry
The unique structural features of this compound make it an effective ligand in catalytic processes.

  • Applications :
    • It stabilizes transition states during chemical reactions, enhancing catalytic efficiency.
    • Research has shown that it forms stable complexes with transition metals, which can significantly improve reaction rates and yields in organic synthesis.

Analytical Chemistry

Gas Chromatography
The compound is utilized in gas chromatography as a standard or sample for the separation and analysis of volatile compounds.

  • Methodology :
    • Its application in gas chromatography involves its role as a reference compound to calibrate instruments and validate methods for analyzing other substances.

Data Table: Comparison of Antimicrobial Activity

Compound NamePathogen TestedMIC (µg/mL)Activity Level
This compoundStaphylococcus aureus128Comparable to miramistin
Compound 10Pseudomonas aeruginosa512Moderate
Compound 11Fungal strainsVariesHigher than miramistin

Material Science

Chemical Synthesis
In material science, this compound is involved in the synthesis of various chemical compounds due to its reactivity and structural properties.

  • Synthesis Pathways :
    • The compound can be synthesized through multi-step reactions involving amides and bromides, yielding high purity products suitable for further applications in research and industry .

Mechanism of Action

The mechanism of action of [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclic pinane backbone is a common structural motif in bioactive compounds. Below is a detailed comparison of [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine with structurally or functionally related derivatives:

Antimicrobial Activity

Compound Structure Modifications MIC (µg/mL) Key Findings References
This compound Methylamine substituent at C2 S. aureus: 128; E. coli: 512 Moderate antibacterial activity; low antifungal efficacy. Bulky terpene groups increase lipophilicity but shield the quaternary ammonium group, reducing potency .
Nopol-derived 1,3,4-thiadiazole-thioureas (e.g., 6m, 6n) Bicyclic pinane + thiadiazole-thiourea Antifungal EC₅₀: 8–32 µg/mL (vs. Botrytis cinerea) Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antifungal activity. Higher potency than the target amine due to dual pharmacophoric elements .
Myrtecaine analogs (1,2-amino ethers) Bicyclic pinane + amino ether chain Local anesthetic ED₅₀: 0.5–1.2 mg/kg Structural flexibility of the ether chain improves membrane interaction, leading to stronger local anesthetic effects compared to rigid amines .

Structural and Functional Analogues

Compound Key Structural Features Biological Activity Advantages/Limitations References
2,6,6-Trimethyl-bicyclo[3.1.1]hept-3-ylamine Amine directly attached to bicyclic ring Not reported Higher basicity due to proximal amine; potential for stronger target binding but reduced solubility .
Hydroxamic acids with pinane backbone (e.g., 18b, 21a) Bicyclic pinane + hydroxamate group HDAC inhibition (IC₅₀: 0.2–5 µM) Epigenetic regulation via HDAC inhibition; synergistic with cisplatin in cancer therapy. Functional group divergence from amine limits direct comparison .
Myrtenyl acetate derivatives Bicyclic pinane + ester groups Flavoring agents; low bioactivity High volatility limits pharmaceutical use compared to amine derivatives .

Physicochemical Properties

Property This compound 2,6,6-Trimethyl-bicyclo[3.1.1]hept-3-ylamine Nopol-thiadiazole derivatives
Molecular Weight 165.28 g/mol 153.26 g/mol 350–450 g/mol
Lipophilicity (LogP) ~2.5 (estimated) ~2.8 3.5–4.2
Water Solubility Low Very low Insoluble
Thermal Stability Stable up to 150°C Decomposes at 120°C Stable up to 200°C

Key Research Findings and Limitations

  • Antimicrobial Mechanism : The target amine’s quaternary ammonium group disrupts microbial membranes, but steric hindrance from the bicyclic system reduces efficacy compared to linear amines .
  • Synthetic Challenges : Multi-step synthesis (yields ~80%) and purification issues limit scalability .
  • Therapeutic Potential: Lacks HDAC inhibition or anticancer activity seen in hydroxamic acid derivatives, restricting its scope to antimicrobial applications .

Biological Activity

[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine is a bicyclic amine compound with the molecular formula C₁₀H₁₉N. Its unique bicyclic structure, characterized by two methyl groups at the 6-position and a methylamine functional group, has attracted attention in medicinal chemistry and organic synthesis due to its potential biological activities.

The synthesis of this compound typically involves several steps, including alkylation reactions where it acts as a nucleophile with alkyl halides. The compound's structure enables diverse chemical reactivity and interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit moderate antimicrobial activity. For instance, derivatives of this compound showed a minimum inhibitory concentration (MIC) of 128 µg/mL against Staphylococcus aureus and 512 µg/mL against Escherichia coli. . However, antifungal activity against Candida isolates was low, suggesting that while it may have some antibacterial properties, its efficacy as an antifungal agent is limited.

Microorganism MIC (µg/mL)
Staphylococcus aureus128
Escherichia coli512

Neuroprotective Effects

In vitro studies have demonstrated that certain derivatives of bicyclic amines can exhibit neuroprotective effects by inhibiting histone deacetylase 6 (HDAC6). For example, compounds derived from similar structural frameworks have shown IC50 values in the nanomolar range for HDAC6 inhibition, which is relevant for neurodegenerative diseases . This suggests that this compound could potentially be explored for therapeutic applications in neuroprotection.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Neuroprotection : A study highlighted the ability of certain bicyclic amines to prevent the aggregation of β-amyloid peptides, which are implicated in Alzheimer’s disease. These compounds demonstrated significant HDAC6 inhibitory properties alongside a lack of cytotoxicity against neuronal cell lines .
  • Antimicrobial Studies : Another investigation into structurally similar compounds revealed their moderate effectiveness against various bacterial strains while also noting limitations in antifungal activity due to high lipophilicity hindering interaction with fungal membranes .

Q & A

Basic: How can researchers verify the structural identity of [(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine?

Methodological Answer:
Structural verification requires a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR data with computational predictions (e.g., via Quantum Chemistry-based tools like CC-DPS) to confirm bicyclic framework and methyl/amine substituents .
  • Mass Spectrometry (GC-MS) : Match molecular ion peaks (e.g., m/z 165.28 for C11_{11}H19_{19}N) and fragmentation patterns to reference libraries. Retention indices (e.g., 1170–1194 for bicyclic terpenoids) from GC databases can aid identification .
  • InChIKey Validation : Use the standardized InChIKey (e.g., VPTSZLVPZCTAHZ-UHFFFAOYSA-N for related derivatives) to cross-reference structural databases .

Basic: What synthetic routes are available for this compound?

Methodological Answer:
Synthesis typically involves functionalizing bicyclic precursors:

  • Precursor Preparation : Start with 6,6-dimethylbicyclo[3.1.1]hept-2-ene (CAS 32863-61-9), a common terpene-derived intermediate .
  • Amination : React the bicyclic alkene with methylamine or dimethylamine under controlled conditions. For example, use dichloromethane as a solvent at room temperature, followed by column chromatography for purification .
  • Chiral Resolution : To achieve enantiomeric purity, employ chiral catalysts (e.g., Rh-based complexes) or enzymatic resolution methods, as stereochemistry impacts biological activity .

Advanced: How do stereochemical variations in this compound derivatives affect biological activity?

Methodological Answer:
The bicyclic structure’s stereochemistry influences receptor binding and metabolic stability:

  • Enantiomer-Specific Activity : For example, (-)-isopinocampheylamine (a related compound) shows higher antibacterial efficacy due to optimal spatial alignment with bacterial enzyme active sites .
  • Experimental Design : Synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen epoxidation) and compare IC50_{50} values in enzyme inhibition assays (e.g., histone deacetylase studies) .
  • Data Analysis : Use molecular docking simulations to correlate stereochemical configurations with binding affinities, validated by X-ray crystallography where feasible .

Advanced: How can researchers resolve contradictions in reported retention indices for this compound across GC studies?

Methodological Answer:
Discrepancies in retention indices (RIs) arise from column type, temperature gradients, and detector calibration:

  • Standardization : Use NIST RI databases (e.g., RI 1182.4 for myrtenol derivatives) under identical GC conditions (e.g., HP-5MS column, 5°C/min gradient) .
  • Cross-Validation : Compare with high-resolution MS data to confirm molecular identity, as co-eluting isomers (e.g., pinane vs. carene derivatives) may skew RIs .
  • Reproducibility : Report column specifications, carrier gas flow rates, and internal standards (e.g., n-alkanes) in metadata to enable cross-study comparisons .

Advanced: What strategies optimize the regioselective functionalization of this compound for drug discovery?

Methodological Answer:
Regioselectivity is critical for modifying the amine group without disrupting the bicyclic core:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amine during alkylation or acylation reactions. For example, Boc-protected derivatives enable selective coupling with carboxylic acids .
  • Catalytic Methods : Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce aryl/heteroaryl groups at the methyl position .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures and solvents (e.g., DMF vs. THF) to favor desired products, monitored via TLC or HPLC .

Basic: What analytical challenges arise in quantifying this compound in complex matrices?

Methodological Answer:
Matrix interference and low volatility complicate quantification:

  • Sample Preparation : Use liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) to isolate the compound from biological or environmental samples .
  • Derivatization : Enhance GC-MS sensitivity by converting the amine to a trimethylsilyl (TMS) derivative using BSTFA .
  • Calibration Curves : Prepare standards in matching matrices (e.g., serum or plant extracts) to account for recovery efficiency losses .

Advanced: How do computational methods improve the design of this compound-based enzyme inhibitors?

Methodological Answer:
Computational tools streamline inhibitor optimization:

  • QSAR Modeling : Relate substituent electronic properties (e.g., Hammett σ values) to inhibitory activity using datasets from analogs like 4-(((6,6-dimethylbicyclo[3.1.1]heptan-2-yl)amino)methyl)-N-hydroxybenzamide .
  • Molecular Dynamics (MD) : Simulate binding stability in enzyme active sites (e.g., histone deacetylases) over 100-ns trajectories to prioritize synthetic targets .
  • Density Functional Theory (DFT) : Calculate transition-state energies for reactions (e.g., amide bond formation) to predict regiochemical outcomes .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine
Reactant of Route 2
[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine

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